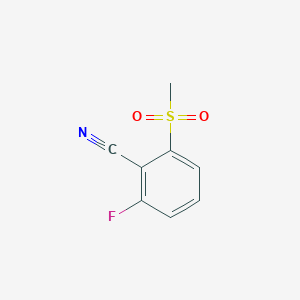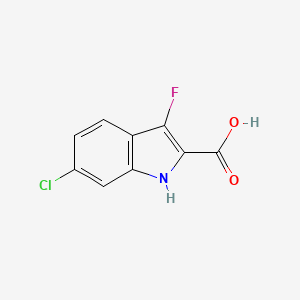
6-Chloro-3-fluoro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique substitution pattern, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions for introducing the chloro and fluoro groups can vary, but often involve halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and carboxylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of indole alcohols.
Substitution: Formation of N-alkylated indole derivatives.
Scientific Research Applications
6-Chloro-3-fluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of materials for electronic applications, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
6-Fluoroindole-2-carboxylic acid: Similar structure but lacks the chloro substituent.
6-Chloroindole-2-carboxylic acid: Similar structure but lacks the fluoro substituent.
3-Fluoroindole-2-carboxylic acid: Similar structure but lacks the chloro substituent.
Uniqueness: 6-Chloro-3-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and binding affinity compared to its analogs. This dual substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H5ClFNO2 |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
6-chloro-3-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-4-1-2-5-6(3-4)12-8(7(5)11)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
SQGQSSNVYFUTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12835454.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)

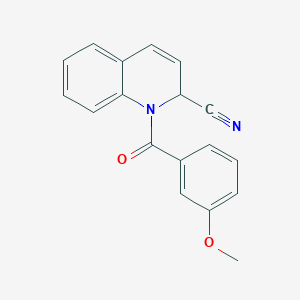
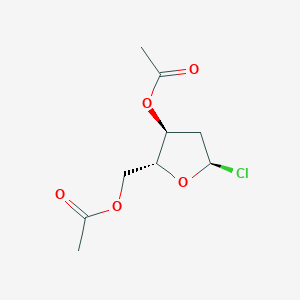

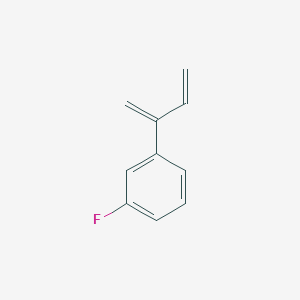
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)
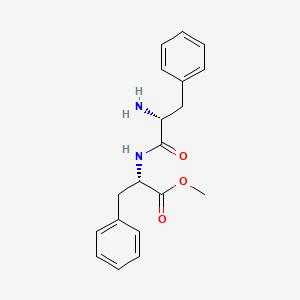

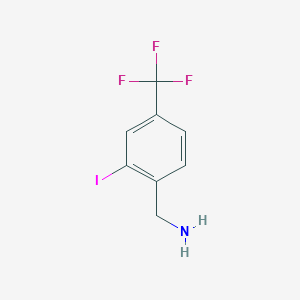
![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)

